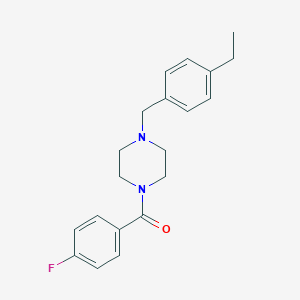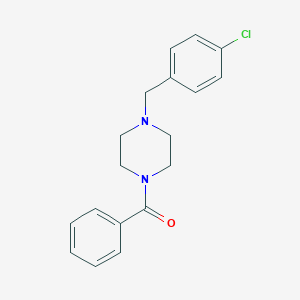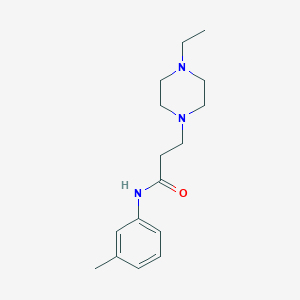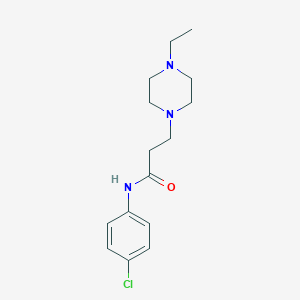![molecular formula C17H15NO3 B248604 1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B248604.png)
1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione, commonly known as MPTP, is a chemical compound that has been widely used in scientific research as a neurotoxin. MPTP is known to cause Parkinson's disease-like symptoms in humans and has been used to study the mechanisms of Parkinson's disease and potential treatments.
Wirkmechanismus
MPTP is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial respiratory chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
MPTP selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the onset of Parkinson's disease-like symptoms. MPTP also causes oxidative stress and inflammation in the brain, which can contribute to the progression of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MPTP is a useful tool for studying the mechanisms of Parkinson's disease and potential treatments. However, MPTP has limitations in that it only models a subset of Parkinson's disease symptoms and does not fully replicate the disease. Additionally, MPTP is a toxic compound and must be handled with care in the lab.
Zukünftige Richtungen
Future research on MPTP should focus on developing new models of Parkinson's disease that more accurately replicate the disease and its progression. Additionally, research should focus on developing new treatments for Parkinson's disease that target the underlying mechanisms of the disease, including oxidative stress and inflammation. Finally, research should focus on identifying biomarkers for Parkinson's disease that can be used to diagnose the disease earlier and monitor disease progression.
Synthesemethoden
MPTP can be synthesized through several methods, including the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol, which is then oxidized to form MPTP. Another method involves the reaction of 2-methylphenol with ethylene chlorohydrin to form 2-(2-methylphenoxy)ethyl chloride, which is then reacted with indole-2,3-dione to form MPTP.
Wissenschaftliche Forschungsanwendungen
MPTP has been widely used in scientific research to study the mechanisms of Parkinson's disease. MPTP is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the onset of Parkinson's disease-like symptoms. MPTP has also been used to study potential treatments for Parkinson's disease, including the use of dopamine agonists and stem cell therapy.
Eigenschaften
Produktname |
1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione |
|---|---|
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-12-6-2-5-9-15(12)21-11-10-18-14-8-4-3-7-13(14)16(19)17(18)20/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
VOBJVOWZGNPRFH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3C(=O)C2=O |
Kanonische SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone](/img/structure/B248521.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B248522.png)


![1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B248528.png)
![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B248530.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B248532.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B248534.png)





